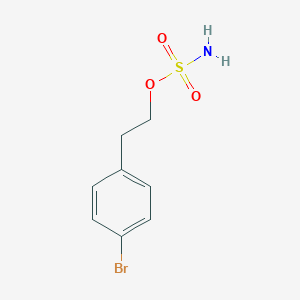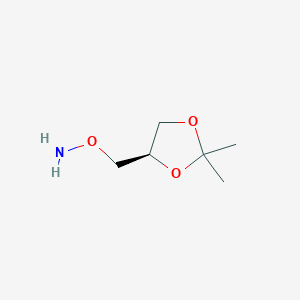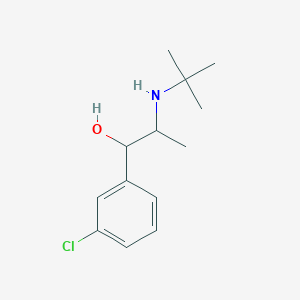
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For example, compounds with similar structures have been synthesized through processes like the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product with high purity and yield. Such methodologies indicate the complex synthetic routes required for these types of compounds (Li et al., 2012).
Molecular Structure Analysis
The molecular structure has been analyzed using density functional theory (DFT) to optimize the compound's geometry and to compare vibrational frequencies and potential energy distribution (PED) with experimental calculations. Studies have also utilized molecular docking to reveal the inhibitory nature of the molecule, thus highlighting its structural and bioactive nature (Sevvanthi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol derivatives include complex processes such as the synthesis of N-tert-butylaminoxylpurine derivatives, showcasing the compound's versatility in chemical synthesis. These reactions typically involve oxidation and lithiation steps, demonstrating the compound's reactivity and potential for generating a variety of products (Kaneko et al., 2005).
Physical Properties Analysis
The physical properties of compounds similar to 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, such as solubility, melting points, and boiling points, are essential for understanding their behavior in various environments. For instance, the analysis of molecular self-assembling in solutions provides insight into the compound's interaction with solvents and its association abilities, which are crucial for its application in different fields (Iwahashi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are vital for understanding the compound's potential applications. Studies on related compounds have explored their catalytic performance, demonstrating high selectivity and efficiency in chemical reactions, which is indicative of the functional versatility of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol and its derivatives (Adam & Kueh, 2014).
Applications De Recherche Scientifique
Environmental Impacts and Biodegradation
- Impact on Marine Producers: Irgarol 1051, structurally similar to 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, is known for its use in antifouling paints and its degradation products have been observed to exert toxicity on marine autotrophs like cyanobacteria, microalgae, and diatoms. A study highlighted the differential toxicity of Irgarol and its degraded product M1, showing that marine autotrophs can be more sensitive to these compounds than freshwater autotrophs (Zhang et al., 2008).
- Biodegradation in Soil and Groundwater: Ethyl tert-butyl ether (ETBE), a compound related to 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, is known for its presence in gasoline. Studies on ETBE have identified microorganisms capable of degrading this compound under aerobic conditions in soil and groundwater. The biodegradation pathways involve initial hydroxylation and subsequent formation of intermediates such as acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA), among others. The presence of co-contaminants can influence the biodegradation rates and pathways of ETBE (Thornton et al., 2020).
Downstream Processing and Product Recovery
- Recovery and Purification of Diols: A review focused on the downstream processing of biologically produced diols like 1,3-propanediol, which can be related to the structure of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, discussed the significant cost implications of separation from fermentation broths. Various separation technologies, including evaporation, distillation, membrane filtration, pervaporation, and aqueous two-phase extraction, were evaluated for their efficiency in purifying these biologically produced diols. The study emphasized the need for improvements in yield, purity, and energy consumption for these processes (Xiu & Zeng, 2008).
Understanding and Mitigating Environmental Pollution
- Role in Environmental Pollution and Ecotoxicity: Studies on 4-tert-Octylphenol, a compound structurally related to 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, revealed its presence in various environmental compartments and its potential for biodegradation. However, its degradation products were found to be more toxic than the parent compound. The compound's endocrine interference, especially its estrogen-disrupting actions, was highlighted, and the review stressed the importance of understanding the complete spectrum of its toxic effects and endocrine activities for effective environmental management (Olaniyan et al., 2020).
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923119 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrohydrobupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
CAS RN |
119802-68-5 | |
| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



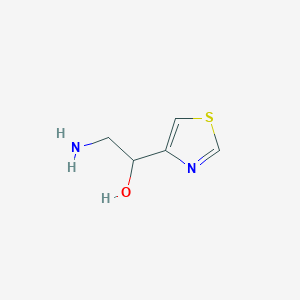



![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
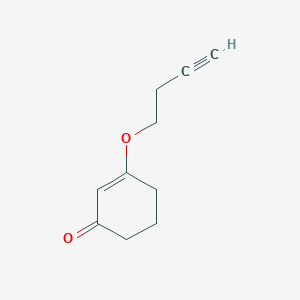
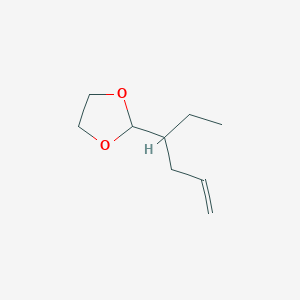


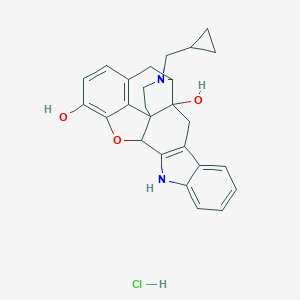
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
